molecular formula C22H24N2O4 B2424351 2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide CAS No. 851406-30-9

2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide

Cat. No.: B2424351
CAS No.: 851406-30-9
M. Wt: 380.444
InChI Key: MZUVLRWPPSCGGH-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of an ethoxyphenyl group and a methoxyquinolinone moiety, connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 4-ethoxyphenylamine with ethyl chloroacetate to form an intermediate, which is then reacted with 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide, and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxidized quinolinones, reduced dihydroquinolines, and substituted phenyl derivatives .

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-3-28-18-7-4-15(5-8-18)12-21(25)23-11-10-17-13-16-6-9-19(27-2)14-20(16)24-22(17)26/h4-9,13-14H,3,10-12H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUVLRWPPSCGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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